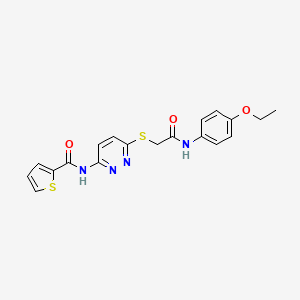

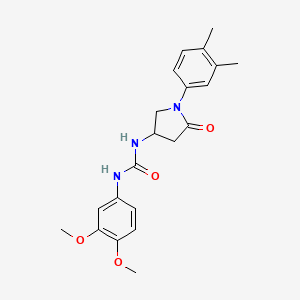

![molecular formula C10H7N5S B2625646 3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol CAS No. 2097932-86-8](/img/structure/B2625646.png)

3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . These compounds are of prime importance due to their extensive therapeutic uses . They have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .

Synthesis Analysis

The synthetic design for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves primarily four routes . One of the routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazine .

Aplicaciones Científicas De Investigación

Catalyst-Free Synthesis

The compound can be used in the catalyst-free synthesis of 1,2,4-triazolo pyridines under microwave conditions . This method involves a tandem reaction with enaminonitriles and benzohydrazides, demonstrating a broad substrate scope and good functional group tolerance .

Organic Crystalline Materials

“3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol” can be used in the synthesis of organic crystalline materials . The compound was synthesized using the chlorinated agent NCS for hydrazones under very mild conditions .

Antibacterial Applications

Triazolopyridines, which include “3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol”, have been found to exhibit antibacterial activity .

Antifungal Applications

These compounds also have antifungal properties , making them useful in the development of new antifungal treatments.

Neuroprotective Applications

Triazolopyridines have shown neuroprotective effects , suggesting potential applications in the treatment of neurodegenerative diseases.

Herbicidal Applications

The triazolopyridine ring, a structural fragment present in “3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol”, has been shown to have herbicidal properties .

Pesticidal Applications

In addition to their herbicidal properties, these compounds also have pesticidal properties , making them potentially useful in pest control.

Pharmaceutical Applications

Due to their biological activity, triazolopyridines have many pharmaceutical applications . They are found in numerous biologically active agents including antithrombotic, anti-inflammatories, and antiproliferative agents .

Mecanismo De Acción

The mechanism of action for these types of compounds is often related to their ability to make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics . They act as inhibitors of various enzymes and have diverse pharmacological activities .

Direcciones Futuras

Propiedades

IUPAC Name |

3-pyridin-2-yl-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5S/c16-9-5-4-8-12-13-10(15(8)14-9)7-3-1-2-6-11-7/h1-6H,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEKTGVVXNQVPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C3N2NC(=S)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2625563.png)

![N8-[(2-methoxyphenyl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2625566.png)

![methyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2625570.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2625573.png)

![4-Bromo-2-{[(4-fluorophenyl)amino]methyl}phenol](/img/structure/B2625576.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2625577.png)

![4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2625579.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2625583.png)